N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities . The specific targets for these activities are yet to be identified.
Mode of Action
This activity was justified by a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological function of the targets.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it might affect the biochemical pathways related to these diseases
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that it might have a significant impact on the cells of these pathogens, leading to their death or inhibition .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-bearing compounds, a group to which this compound belongs, are known for their diverse pharmacological effects . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .
Cellular Effects
Similar compounds have been found to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide at different dosages in animal models have not been extensively studied. Similar compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenylboronic acid, methylphenylboronic acid, palladium catalysts, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole core structure.
Diphenhydramine: An antihistamine with structural similarities in the phenyl and methylphenyl substituents.
Pyrazolo[4,3-c]pyridines: Compounds with a similar fused ring system and potential biological activities.
Uniqueness
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core with phenyl and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c1-17-7-13-21(14-8-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZFTMFQMWCUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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